molecular formula C12H17NO3 B2812428 Ethyl 2-(4-aminophenoxy)-2-methylpropanoate CAS No. 28048-87-5

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate

Cat. No.: B2812428
CAS No.: 28048-87-5
M. Wt: 223.272
InChI Key: DTDFMMOVVFVLMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is an organic compound with a molecular formula of C12H17NO3. This compound is characterized by the presence of an ethyl ester group, an aminophenoxy group, and a methyl group attached to a propanoate backbone. It is a versatile compound used in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropanoate typically involves the following steps:

    Alkylation of 4-nitrophenol: The process begins with the alkylation of 4-nitrophenol using ethyl bromoacetate.

    Reduction of Nitro Group: The nitro group in the resulting product is then selectively reduced to an amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a precursor for dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators. These activators play a crucial role in regulating glucose metabolism and lipid homeostasis . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ester backbone and the presence of a methyl group, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-(4-aminophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDFMMOVVFVLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 50.6 g. (0.2 mol) ethyl 2-methyl-2-(4-nitrophenoxy)-propionate, 500 ml. ethanol and about 20 g. 5% palladium charcoal is hydrogenated in a shaker at ambient temperature and atmospheric pressure until the necessary amount of hydrogen has been taken up. The reaction mixture is subsequently filtered with suction and the liquid phase is evaporated to give a quantitative yield of crude ethyl 2-(4-aminophenoxy)-2-methylpropionate in the form of a distillable oil (b.p. 134°-135° C./0.05 mm.Hg.); nD20 =1.5035; m.p. of the hydrochloride 153°-154° C.
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0.2 mol
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Synthesis routes and methods II

Procedure details

Further, to ethyl 4-nitrophenoxyisobutyrate (12 g) were added ethanol (150 ml) and 5 % palladium/carbon (1 g), the mixture was subjected to catalytic reduction at room temperature overnight. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give ethyl 4-aminophenoxyisobutyrate (10.5 g).
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12 g
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150 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

The title compound (1.2 g, 68%) was prepared from ethyl 2-methyl-2-(4-nitrophenyloxy)propanoate (2 g, 7.9 mmol) by hydrogenation with 10% Pd/C (1 g) in methanol at 50 psi and room temperature for 2 h.
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2 g
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68%

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